
Rifamdin
Übersicht
Beschreibung
It was first discovered in 1965 and has been clinically used since 1968 . Rifampicin is primarily used to treat bacterial infections such as tuberculosis, Mycobacterium avium complex, leprosy, and Legionnaires’ disease . It is known for its ability to inhibit bacterial RNA polymerase, making it a potent antimicrobial agent .
Vorbereitungsmethoden
Rifampicin is synthesized through a multi-step process starting from rifamycin S. The initial step involves the reaction of rifamycin S with tert-butylamine in a microreactor, followed by a purification step to obtain rifampicin with a 67% overall yield . Another method involves the reaction of 3-formyl rifamycin SV with 1-amino-4-methyl piperazine in tetrahydrofuran . Industrial production methods often use continuous flow synthesis to improve efficiency and reduce costs .
Analyse Chemischer Reaktionen
Rifampicin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include 1-amino-4-methyl piperazine and tert-butylamine . The major products formed from these reactions are derivatives of rifamycin, such as rifamycin oxazine . The compound is also known to form a stable drug-enzyme complex with bacterial RNA polymerase, inhibiting DNA transcription .
Wissenschaftliche Forschungsanwendungen
Indications and Uses
Rifampin is primarily indicated for:
- Tuberculosis Treatment : It is a cornerstone in the multidrug therapy for both active and latent tuberculosis caused by Mycobacterium tuberculosis. The standard regimen includes rifampin in combination with isoniazid, ethambutol, and pyrazinamide for the initial two months, followed by rifampin and isoniazid for an additional four months. This regimen has shown an effectiveness rate of approximately 83% in eradicating tuberculosis infections .
- Meningococcal Infections : Rifampin is also used to eliminate asymptomatic carriers of Neisseria meningitidis from the nasopharynx and is recommended for prophylaxis in high-risk populations .
- Cholestatic Pruritus : The compound has been found effective in alleviating pruritus associated with cholestatic liver diseases by upregulating microsomal enzymes that reduce bile acid reabsorption .
Pharmacokinetics
The pharmacokinetics of rifampin are characterized by its rapid absorption and extensive tissue distribution. It is metabolized primarily in the liver and exhibits a half-life ranging from 3 to 5 hours. The drug's bioavailability can be affected by food intake, necessitating careful consideration during administration .
Efficacy in Tuberculosis Treatment
A randomized controlled trial involving 180 adults with smear-positive pulmonary tuberculosis evaluated the efficacy of high-dose rifampin (10-20 mg/kg/day). Results indicated that higher doses led to a significant increase in the elimination rate of M. tuberculosis, although adverse events were comparable across different dosage groups .
Another study compared a 4-month rifampin therapy regimen against a standard 9-month isoniazid regimen among HIV-infected individuals. The findings revealed that patients on rifampin had lower noncompletion rates (8.6%–28.4%) compared to those on isoniazid (24.1%–47.4%), highlighting better adherence and reduced hepatotoxicity associated with rifampin therapy .
Treatment of Cholestatic Pruritus
A case report documented the use of rifampin in managing pruritus due to primary biliary cholangitis. The patient experienced significant relief from pruritic symptoms following treatment with rifampin, underscoring its therapeutic potential beyond infectious diseases .
Comparative Effectiveness
Indication | Standard Treatment | Rifampin's Role | Outcome |
---|---|---|---|
Tuberculosis | Isoniazid + Ethambutol + Pyrazinamide | Core component for initial treatment | 83% effectiveness in eradicating infection |
Asymptomatic Neisseria meningitidis carrier | Prophylactic antibiotics | Eliminates carriers from nasopharynx | Effective prophylaxis for high-risk groups |
Cholestatic pruritus | Antihistamines / Steroids | Reduces pruritic symptoms | Significant symptom relief |
Wirkmechanismus
Rifampicin exerts its effects by specifically inhibiting bacterial RNA polymerase, the enzyme responsible for DNA transcription . It forms a stable drug-enzyme complex with a binding constant of 10^-9 M at 37°C . This inhibition prevents the synthesis of RNA, leading to the death of the bacterial cell . The corresponding mammalian enzymes are not affected by rifampicin, making it a selective antibiotic .
Vergleich Mit ähnlichen Verbindungen
Rifampicin is part of the rifamycin group, which includes other compounds such as rifabutin, rifapentine, and rifaximin . These compounds share a similar mechanism of action but differ in their pharmacokinetics and clinical applications . Rifabutin is primarily used to treat Mycobacterium avium complex infections, while rifapentine is used for tuberculosis . Rifaximin is used to treat traveler’s diarrhea . Rifampicin is unique in its broad-spectrum activity and its ability to inhibit bacterial RNA polymerase with high specificity .
Biologische Aktivität
Rifampin, a member of the rifamycin class of antibiotics, is primarily used to treat tuberculosis (TB) and other bacterial infections. Its biological activity is characterized by its mechanism of action, efficacy against various pathogens, and the potential for adverse effects. This article explores these aspects in detail, supported by case studies and research findings.
Rifampin exerts its antibacterial effects primarily by inhibiting bacterial DNA-dependent RNA polymerase. This inhibition prevents the transcription of RNA from DNA, effectively halting bacterial protein synthesis. The binding site for rifampin on RNA polymerase is highly conserved across many bacteria, which contributes to its broad-spectrum activity against various pathogens, including:
- Mycobacterium tuberculosis
- Staphylococcus aureus
- Neisseria meningitidis
Efficacy Against Tuberculosis
Rifampin is a cornerstone in the treatment regimen for TB. Studies have demonstrated that it significantly reduces the risk of treatment failure and relapse when used in combination with other antitubercular agents. A meta-analysis indicated that a 4-month rifampin therapy was associated with lower noncompletion rates and reduced hepatotoxicity compared to a 9-month isoniazid regimen .
Table 1: Comparison of Treatment Outcomes
Treatment Duration | Noncompletion Rate (%) | Hepatotoxicity Rate (%) |
---|---|---|
4 months (Rifampin) | 8.6 - 28.4 | 0 - 0.7 |
9 months (Isoniazid) | 24.1 - 47.4 | 1.4 - 5.2 |
Case Studies
- Pseudomembranous Colitis : A case study reported a patient who developed pseudomembranous colitis after being treated with rifampin as part of a TB regimen. Symptoms included frequent bloody diarrhea, which resolved after discontinuation of rifampin and initiation of metronidazole .
- Drug-Drug Interactions : Another case highlighted significant interactions between rifampin and divalproex sodium, leading to a severe drop in valproic acid levels in a patient previously stable on this medication . This emphasizes the need for careful monitoring when prescribing rifampin alongside other medications.
Resistance Mechanisms
Resistance to rifampin can occur through several mechanisms, including:
- Mutations in the rpoB gene , which encodes the β-subunit of RNA polymerase.
- Enzymatic modification by glycosyltransferases that inactivate rifampin .
Research has identified specific genes responsible for rifampin resistance, indicating that understanding these mechanisms is crucial for developing effective treatment strategies.
High-Dose Rifampin Regimens
Recent studies have explored high-dose rifampin regimens, demonstrating improved bactericidal activity without increased toxicity compared to standard doses. In animal models, high-dose regimens resulted in significantly lower bacterial burdens in tissues such as the brain and spleen . This suggests that optimizing dosage could enhance treatment outcomes in TB management.
Adverse Effects
While rifampin is generally well-tolerated, it can cause various side effects, including:
- Hepatotoxicity : Elevated liver enzymes have been documented, particularly in patients with pre-existing liver conditions.
- Acute Kidney Injury (AKI) : A retrospective study found that AKI occurred in a significant proportion of patients receiving rifampin, often linked to continuous use rather than intermittent dosing .
Table 2: Adverse Reactions Associated with Rifampin
Adverse Reaction | Incidence (%) |
---|---|
Hepatotoxicity | 0 - 5 |
Acute Kidney Injury | Varies |
Hemolytic Anemia | Varies |
Eigenschaften
IUPAC Name |
[(9E,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-[4-(2-methylpropyl)piperazin-1-yl]iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H64N4O12/c1-23(2)22-49-16-18-50(19-17-49)47-21-31-36-41(56)34-33(40(31)55)35-43(29(8)39(34)54)62-46(10,44(35)57)60-20-15-32(59-11)26(5)42(61-30(9)51)28(7)38(53)27(6)37(52)24(3)13-12-14-25(4)45(58)48-36/h12-15,20-21,23-24,26-28,32,37-38,42,52-56H,16-19,22H2,1-11H3,(H,48,58)/b13-12+,20-15+,25-14+,47-21+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSSUGVLLJCTQA-PGNJPLJPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)CC(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/N5CCN(CC5)CC(C)C)\C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H64N4O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
865.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89499-17-2 | |
Record name | Rifamdin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089499172 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q1: What is the primary mechanism of action of Rifamdin?
A1: this compound, similar to Rifampicin (RFP), exerts its antibacterial effect by inhibiting bacterial DNA-dependent RNA polymerase. [] This inhibition disrupts the crucial process of transcription, effectively preventing bacteria from synthesizing RNA and subsequently, proteins, leading to bacterial death.
Q2: How does this compound resistance develop in bacteria?
A2: Research indicates that bacterial resistance to this compound can arise through two primary mechanisms. The first involves a decreased susceptibility of the bacterial RNA polymerase to this compound. The second mechanism involves alterations in the permeability of the bacterial envelope, hindering the drug's ability to reach its target. [, ]
Q3: Are there specific bacterial species where this compound resistance mechanisms have been studied?
A3: Yes, studies have investigated this compound resistance in Staphylococcus aureus, Escherichia coli, and Proteus vulgaris. Interestingly, while this compound effectively inhibited the RNA polymerase activity in sensitive strains of these bacteria, it did not affect the resistant strains, highlighting the role of altered RNA polymerase sensitivity in resistance. []
Q4: Has this compound's impact on the pharmacokinetics of other drugs been investigated?
A4: Yes, studies in rabbits have explored the influence of this compound on the pharmacokinetics of Dexamethasone. Results showed that pre-treatment with this compound significantly increased the metabolic clearance of Dexamethasone from the plasma. [, ] This suggests a potential drug-drug interaction that might necessitate dosage adjustments when these drugs are co-administered.
Q5: What analytical techniques have been employed to study this compound concentrations?
A5: Research has utilized reversed-phase High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) to analyze this compound concentrations in biological samples. [, ] This technique enables the accurate quantification of the drug, facilitating pharmacokinetic studies and investigations into drug-drug interactions.
Q6: Are there any alternative formulations for this compound?
A6: While traditional formulations exist, research has explored alternative injectable formulations for this compound. These formulations incorporate organic cosolvents, alkaline antioxidants, injection water surfactants, and sodium hydroxide, aiming to improve solubility and potentially enhance its pharmacokinetic profile. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.